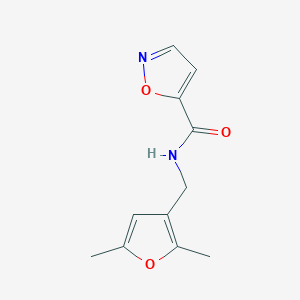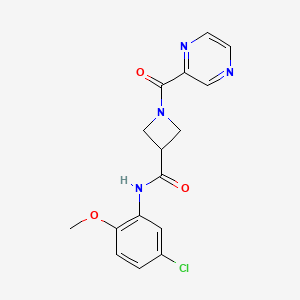![molecular formula C21H23NO3 B2391163 1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione CAS No. 620931-54-6](/img/structure/B2391163.png)
1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione, also known as GW501516, is a synthetic PPARδ (peroxisome proliferator-activated receptor delta) agonist. It was initially developed as a potential treatment for metabolic and cardiovascular diseases, such as obesity, diabetes, and dyslipidemia. However, it has gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to enhance endurance and fat burning.
Mechanism of Action
1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione works by activating PPARδ, a nuclear receptor that regulates the expression of genes involved in lipid and glucose metabolism, inflammation, and oxidative stress. Activation of PPARδ leads to increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis, resulting in improved energy metabolism and endurance. Additionally, PPARδ activation has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of metabolic and cardiovascular diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including increased fatty acid oxidation, glucose uptake, and mitochondrial biogenesis. In addition, it has been shown to reduce inflammation and oxidative stress, which are known to contribute to the development of metabolic and cardiovascular diseases. These effects have been shown to improve overall metabolic health and increase endurance.
Advantages and Limitations for Lab Experiments
1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione has several advantages for lab experiments, including its ability to improve energy metabolism and endurance, as well as its anticancer properties. However, it also has several limitations, including its potential for off-target effects and toxicity at high doses. Furthermore, its use as a performance-enhancing drug in the sports and fitness industry has raised ethical concerns and may limit its use in certain research settings.
Future Directions
There are several future directions for research on 1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione, including its potential therapeutic benefits in metabolic and cardiovascular diseases, as well as its anticancer properties. Additionally, further studies are needed to determine the optimal dose and duration of treatment, as well as the potential for off-target effects and toxicity. Furthermore, the ethical implications of its use as a performance-enhancing drug in the sports and fitness industry should be further explored.
Synthesis Methods
The synthesis of 1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione involves several steps, including the reaction of 4-tert-butylphenol with ethylene oxide to form 2-(4-tert-butylphenoxy)ethanol, which is then reacted with 2,3-dichloro-5,6-dicyano-1,4-benzoquinone to form the final product.
Scientific Research Applications
1-[2-(4-tert-butylphenoxy)ethyl]-5-methyl-1H-indole-2,3-dione has been extensively studied for its potential therapeutic benefits in various diseases, including metabolic disorders, cardiovascular diseases, and cancer. Several preclinical studies have shown that this compound can improve glucose metabolism, increase insulin sensitivity, and reduce inflammation, thereby improving overall metabolic health. In addition, it has been shown to improve cardiac function and reduce atherosclerosis in animal models of cardiovascular disease. Furthermore, this compound has been shown to have anticancer properties by inhibiting the growth and proliferation of cancer cells.
properties
IUPAC Name |
1-[2-(4-tert-butylphenoxy)ethyl]-5-methylindole-2,3-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23NO3/c1-14-5-10-18-17(13-14)19(23)20(24)22(18)11-12-25-16-8-6-15(7-9-16)21(2,3)4/h5-10,13H,11-12H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HHBCCQDJFPSIIU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=O)C2=O)CCOC3=CC=C(C=C3)C(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-3-(3-methyl-5-oxo-1-phenyl-1,2,4-triazolan-3-yl)-3aH-pyrrolo[3,4-d]isoxazole-4,6(5H,6aH)-dione](/img/structure/B2391082.png)
![4-(diethylsulfamoyl)-N-[[4-(2,5-dimethoxyphenyl)-5-[2-oxo-2-(1,3-thiazol-2-ylamino)ethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]benzamide](/img/structure/B2391085.png)

![8-fluoro-3-(3-oxo-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propyl)-3H-pyrimido[5,4-b]indol-4(5H)-one](/img/structure/B2391087.png)
![5-Chloro-6-ethyl-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4-dione](/img/structure/B2391090.png)

![N-(4-(N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2391094.png)

![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]propanamide](/img/structure/B2391098.png)
![Methyl 4-methoxy-3-[[1-(2,2,2-trifluoroethyl)piperidin-4-yl]methylsulfamoyl]benzoate](/img/structure/B2391099.png)


![2-[3-(Trifluoromethyl)phenyl]furo[3,2-C]pyridin-4(5h)-One](/img/structure/B2391103.png)